molecular formula C20H29N3O3 B2462508 (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320224-49-3

(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2462508
CAS No.: 2320224-49-3
M. Wt: 359.47
InChI Key: IRMJSOZUBYMYSL-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound. It is composed of various functional groups such as pyran, piperidine, and tetrahydrocinnoline, which are frequently studied in medicinal and synthetic chemistry for their unique properties.

Preparation Methods

Synthetic routes and reaction conditions:

  • Synthesis of (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:

    • A standard synthetic route may involve multiple steps including the preparation of intermediates, which are then combined under controlled conditions.

    • Typical conditions could include the use of catalysts, solvents, and specific temperature settings to facilitate the reactions.

Industrial production methods:

  • Industrial production would involve optimizing the reaction conditions for maximum yield and purity, often incorporating continuous flow techniques and automation.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: It can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide.

  • Reduction: It might be reduced using agents like lithium aluminum hydride.

  • Substitution: It can participate in substitution reactions under specific conditions, like nucleophilic substitution.

Common reagents and conditions:

  • Oxidizing agents: Potassium permanganate in aqueous medium.

  • Reducing agents: Lithium aluminum hydride in anhydrous ether.

  • Conditions: These reactions often require specific solvents and temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major products:

  • These reactions can yield various derivatives depending on the starting material and reaction conditions.

Scientific Research Applications

  • Chemistry: It serves as a building block in organic synthesis.

  • Biology: Potentially used in biochemical research for its unique structural properties.

  • Medicine: Exploring its pharmacological properties could lead to the development of new drugs.

  • Industry: Used in the creation of novel materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • It interacts with specific molecular targets, likely due to its complex structure.

Molecular targets and pathways involved:

  • Detailed studies are necessary, but it could interact with enzymes or receptors in biological systems, influencing biochemical pathways.

Comparison with Similar Compounds

  • 4-((tert-Butyldimethylsilyloxy)methyl)piperidine

  • 5,6,7,8-Tetrahydrocinnoline

  • Pyran derivatives

The uniqueness lies in its combined structural elements and the specific reactivity it brings to synthetic and medicinal chemistry.

There you have it—a deep dive into this fascinating compound. Feels good to stretch the brain muscles, doesn't it?

Properties

IUPAC Name

oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMJSOZUBYMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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